molecular formula C17H15N3O3S2 B2807490 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 899733-91-6

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2807490
CAS No.: 899733-91-6
M. Wt: 373.45
InChI Key: ACSWFCBPZITMFC-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and properties of related benzo[e][1,2,4]thiadiazin compounds have been a subject of interest for researchers. For instance, Kalogirou et al. (2021) explored the synthesis and chemistry of Benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, highlighting various ring transformations under different conditions, which may provide insights into manipulating the structure of similar compounds for specific applications (Kalogirou, Kourtellaris, & Koutentis, 2021).

Antimicrobial Activities

Bhatt et al. (2013) reported on the synthesis of novel N-alkyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamides, examining their antimicrobial potential. These compounds demonstrated significant activity against bacterial strains, particularly Gram-positive species like Staphylococcus aureus and Bacillus subtilis (Bhatt, Vyas, Nimavat, Govender, Kruger, Maguire, & Bhatt, 2013).

Anticancer Activities

Kamal et al. (2011) investigated the anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, finding moderate to good inhibitory activity against various cancer cell lines. Some compounds were specifically noted for their potential in inhibiting tubulin polymerization, a mechanism that could contribute to their anticancer effects (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Ring Transformation Studies

Kalogirou et al. (2016) also studied the acid and/or thermal mediated ring contraction of 4H-1,2,6-Thiadiazines to afford 1,2,5-Thiadiazoles, providing valuable insights into the chemical behavior of thiadiazine derivatives under various conditions. This research can inform the synthesis of more complex molecules with potential applications in medicinal chemistry and material science (Kalogirou, Kourtellaris, & Koutentis, 2016).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-16(20-10-9-12-5-1-3-7-14(12)20)11-24-17-18-13-6-2-4-8-15(13)25(22,23)19-17/h1-8H,9-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSWFCBPZITMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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